molecular formula C10H12N2O B14877005 1-(2-Aminophenyl)pyrrolidin-3-one

1-(2-Aminophenyl)pyrrolidin-3-one

Cat. No.: B14877005
M. Wt: 176.21 g/mol
InChI Key: HOTPJYMZKHTYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)pyrrolidin-3-one is a heterocyclic compound featuring a pyrrolidinone core (a five-membered lactam ring with a ketone at position 3) substituted at the nitrogen atom with a 2-aminophenyl group. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-aminophenyl)pyrrolidin-3-one

InChI

InChI=1S/C10H12N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4H,5-7,11H2

InChI Key

HOTPJYMZKHTYPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzaldehyde and a suitable pyrrolidine derivative can yield the desired compound through a series of steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and the incorporation of the aminophenyl group .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

1-(2-Aminophenyl)pyrrolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₀H₁₂N₂O 176.22 2-Aminophenyl at N1, ketone at C3 Drug development intermediate
1-(Propane-2-sulfonyl)pyrrolidin-3-one C₇H₁₃NO₃S 191.2 Sulfonyl group at N1 Lab reagent (discontinued)
(3Z5S)-5-(Hydroxymethyl)-1-[(2-methyl-11-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime C₂₄H₂₇N₂O₃ 391.49 Biphenyl carbonyl, oxime, hydroxymethyl Oxytocin antagonist (embryo transfer therapy)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one C₁₂H₁₃NO₃ 219.24 Benzodioxole methyl at N1 Synthetic intermediate
3-Amino-1-hydroxy-pyrrolidin-2-one C₄H₈N₂O₂ 116.12 Amino at C3, hydroxyl at C1 Laboratory research
1-Aminopyrrolidin-2-one hydrochloride C₄H₉N₂O·HCl 136.58 Amino at N1 (as hydrochloride salt) High-melting research chemical

Structural and Electronic Differences

  • Ketone Position: The ketone at position 3 in this compound introduces distinct electronic effects compared to 2-one derivatives (e.g., 1-Aminopyrrolidin-2-one hydrochloride).
  • Substituent Effects: The 2-aminophenyl group in the target compound provides electron-donating effects, which may improve solubility and facilitate interactions with biological targets (e.g., enzymes or receptors) . Sulfonyl (in 1-(Propane-2-sulfonyl)pyrrolidin-3-one) and trifluoromethyl groups (e.g., 1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol) are electron-withdrawing, reducing basicity but improving metabolic stability .

Physicochemical Properties

  • Solubility: The 2-aminophenyl group in the target compound likely enhances water solubility compared to sulfonyl or benzodioxole derivatives.
  • Thermal Stability: 1-Aminopyrrolidin-2-one hydrochloride has a high melting point (227°C), attributed to its ionic hydrochloride form, whereas the target compound’s melting point is unreported but expected to be lower due to neutral structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.